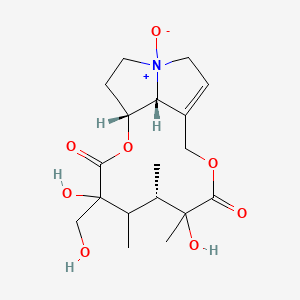
Sceleratine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sceleratine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants. These compounds are known for their complex structures and biological activities. This compound, with the molecular formula C18H27NO8 and a molecular weight of 385.41 g/mol, is a significant compound in the field of phytochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sceleratine N-oxide involves the oxidation of Sceleratine, a naturally occurring pyrrolizidine alkaloid. The oxidation process typically employs reagents such as hydrogen peroxide or peracids under controlled conditions to achieve the N-oxide form .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research. the process generally involves the extraction of Sceleratine from plant sources followed by chemical oxidation. The extraction process may include solvent extraction, chromatography, and crystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sceleratine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction back to Sceleratine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Sceleratine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sceleratine N-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sceleratine N-oxide involves its interaction with cellular components. It is known to exert its effects through the formation of reactive intermediates that can interact with DNA and proteins, leading to potential genotoxic and hepatotoxic effects . The molecular targets include cellular enzymes and DNA, with pathways involving oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
- Indicine N-oxide
- Erucifoline N-oxide
- Echimidine N-oxide
- Monocrotaline N-oxide
- Junceine N-oxide
- Intermedine N-oxide
- Echinatine N-oxide
- Usaramine N-oxide
- Integerrimine N-oxide
- Rinderine N-oxide
Uniqueness
Sceleratine N-oxide is unique due to its specific structural features and biological activities. Compared to other pyrrolizidine alkaloid N-oxides, it has distinct reactivity and toxicity profiles, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C18H27NO8 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1R,6S,17R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-11(2)18(24,9-20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)8-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13+,14+,17?,18?,19?/m0/s1 |
InChI Key |
FEMZDTCUQKSHTJ-PCUYSKIASA-N |
Isomeric SMILES |
C[C@H]1C(C(C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)C1(C)O)[O-])(CO)O)C |
Canonical SMILES |
CC1C(C(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















